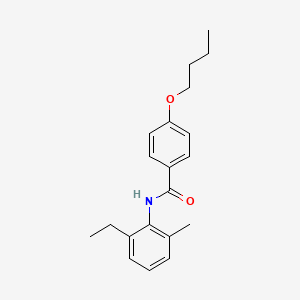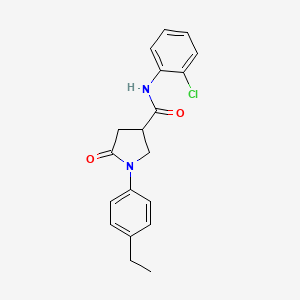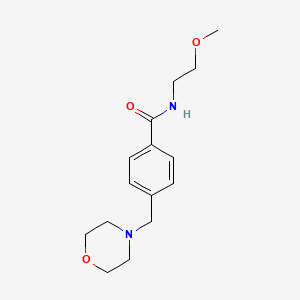![molecular formula C13H10N2O2S B5077810 [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5077810.png)
[4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol is a compound that features a thiophene ring, an oxadiazole ring, and a phenyl group with a methanol substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a thiophene derivative with a nitrile oxide intermediate, which is generated in situ from a hydroxylamine derivative and a chlorinated compound . The reaction conditions often include the use of a base such as sodium ethoxide in an organic solvent like ethanol, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]carboxylic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of oxadiazole have been studied for their ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic properties. The presence of the thiophene ring makes it a candidate for use in organic semiconductors and conductive polymers .
Mecanismo De Acción
The mechanism of action of [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol in biological systems involves its interaction with cellular proteins and enzymes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The oxadiazole ring is known to interact with the active sites of enzymes, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
[2-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Similar structure but with different substitution patterns on the phenyl ring.
[4-(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Similar structure but with the thiophene ring in a different position.
[4-(5-Furan-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of new materials and pharmaceuticals with tailored properties .
Propiedades
IUPAC Name |
[4-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-7-9-1-3-10(4-2-9)12-14-13(17-15-12)11-5-6-18-8-11/h1-6,8,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLAWHZRUGTFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NOC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5077730.png)


![1-[4-(4-Bromo-2-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5077750.png)
![1-cyclohexyl-2-(2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5077768.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(dimethylamino)-1,3-dihydroindene-2-carboxamide](/img/structure/B5077773.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-(benzyloxy)benzamide](/img/structure/B5077785.png)
![5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B5077787.png)
![ethyl 4-(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5077799.png)
![4-tert-butyl-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5077813.png)
![2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B5077814.png)
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5077822.png)
